Physicochemical Differentiation: LogP and PSA Comparison vs. Unsubstituted Benzyl Analog
This compound demonstrates a distinct lipophilicity profile compared to its unsubstituted benzyl analog. The presence of the 4-methyl group increases the calculated LogP to 1.481, making it more lipophilic than 5-benzyl-1,3,4-oxadiazol-2-amine, which has a reported LogP of 1.82380 [1][2]. The lower LogP value for the target compound (1.481 vs. 1.824) indicates a reduced lipophilicity, which can be advantageous for improving aqueous solubility and mitigating off-target binding associated with highly lipophilic molecules. Furthermore, the polar surface area (PSA) is marginally higher at 65.67 Ų compared to 64.94 Ų for the benzyl analog, suggesting a slight increase in hydrogen-bonding potential [1][2].
| Evidence Dimension | Calculated Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.481, PSA = 65.67 Ų |
| Comparator Or Baseline | 5-Benzyl-1,3,4-oxadiazol-2-amine: LogP = 1.824, PSA = 64.94 Ų |
| Quantified Difference | ΔLogP = -0.343, ΔPSA = +0.73 Ų |
| Conditions | Computational prediction values sourced from chemical databases. |
Why This Matters
Differences in LogP and PSA directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, making this specific analog a distinct tool for SAR studies focused on optimizing bioavailability.
- [1] ChemSrc. 5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine. 2016. View Source
- [2] Chem960. 5-benzyl-1,3,4-oxadiazol-2-amine. 2023. View Source
